6-Amino-2,3-difluorophenol hydrochloride
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Overview
Description
6-Amino-2,3-difluorophenol hydrochloride is a chemical compound with the molecular formula C6H5F2NO·HCl and a molecular weight of 181.57 g/mol . It is a derivative of phenol, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is typically available in a powdered form and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-difluorophenol hydrochloride can be achieved through several synthetic routes. . The reaction conditions often include the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing reagents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process typically includes steps for purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-difluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenols depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-2,3-difluorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-difluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and difluoro groups on the benzene ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,3-difluorophenol
- 6-Amino-3,4-difluorophenol
- 6-Amino-2,4-difluorophenol
Uniqueness
6-Amino-2,3-difluorophenol hydrochloride is unique due to the specific positioning of the amino and difluoro groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
6-amino-2,3-difluorophenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-3-1-2-4(9)6(10)5(3)8;/h1-2,10H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEBUUDJUXQARC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718320 |
Source
|
Record name | 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-27-0 |
Source
|
Record name | 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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